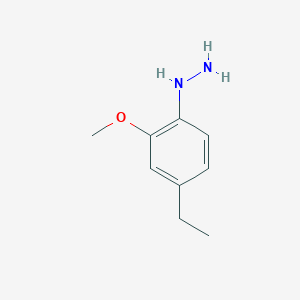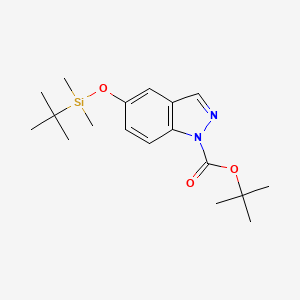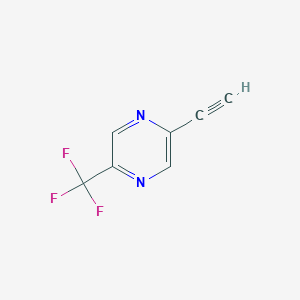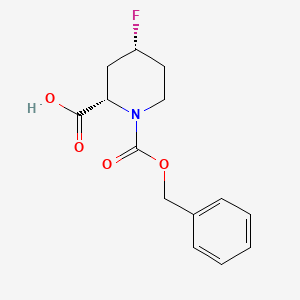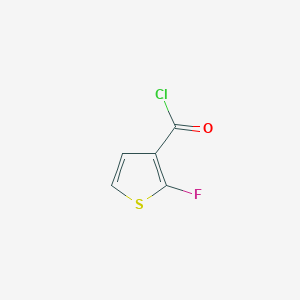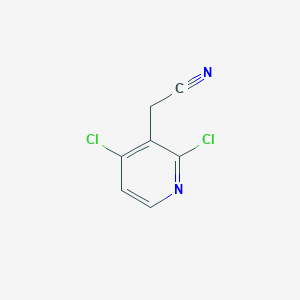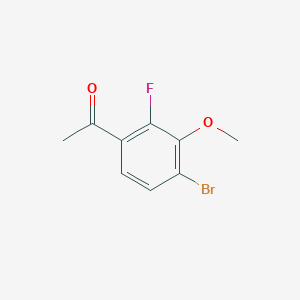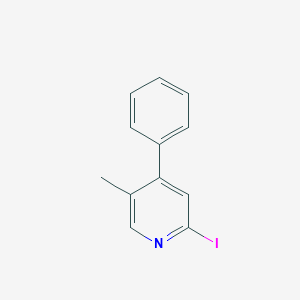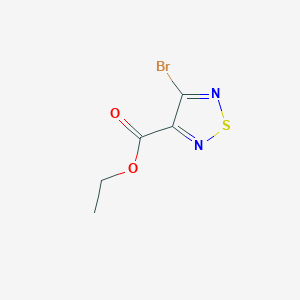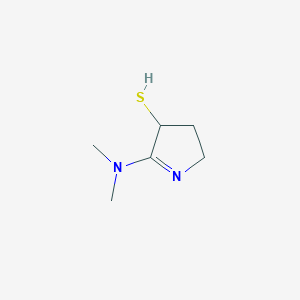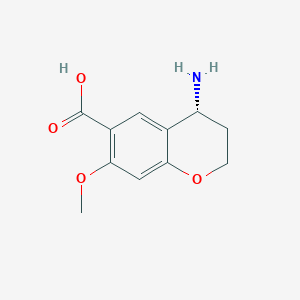
(R)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylic acid group, all attached to a chromane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromane ring using reagents such as methyl iodide and a base like potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an amine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated derivative, using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the chromane ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives such as carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-amino-7-methoxychromane-6-carboxylicacid: Similar structure but without the hydrochloride group.
(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride: Enantiomer of the compound with different stereochemistry.
4-amino-7-methoxychromane-6-carboxylicacid: Lacks the ®-configuration and hydrochloride group.
Uniqueness
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which may influence its solubility, stability, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(4R)-4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-15-9-5-10-6(4-7(9)11(13)14)8(12)2-3-16-10/h4-5,8H,2-3,12H2,1H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
DLNHQLSOFKGSRJ-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H](CCOC2=C1)N)C(=O)O |
SMILES canonique |
COC1=C(C=C2C(CCOC2=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


